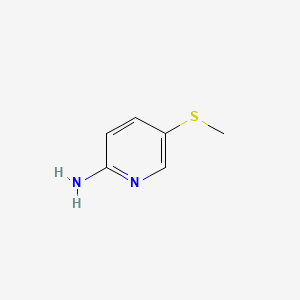

2-Amino-5-(methylthio)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPYHIQIDQTSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569690 | |

| Record name | 5-(Methylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77618-99-6 | |

| Record name | 5-(Methylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylsulfanyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-Amino-5-(methylthio)pyridine

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 77618-99-6) is a substituted pyridine derivative that incorporates two key functional groups of significant interest in medicinal chemistry and materials science: the 2-aminopyridine scaffold and an aryl thioether. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the methylthio group offers a site for metabolic transformation or further synthetic modification.[1][2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, reactivity, and potential applications of this versatile building block, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Computed Properties

This compound is a solid at room temperature, and its structural attributes confer specific properties relevant to its handling, solubility, and potential biological interactions.[3][4]

| Property | Value | Source |

| CAS Number | 77618-99-6 | [3] |

| Molecular Formula | C₆H₈N₂S | [4][] |

| Molecular Weight | 140.21 g/mol | [3][] |

| Canonical SMILES | CSC1=CN=C(N)C=C1 | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| LogP (Computed) | 1.3857 | [3] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [3] |

| Hydrogen Bond Acceptors | 3 (pyridine N, amino N, S) | [3] |

| Rotatable Bonds | 1 (Aryl-S bond) | [3] |

| Storage Conditions | Inert atmosphere, 4°C or Room Temperature, protect from light | [3][4] |

These computed properties suggest moderate lipophilicity and a capacity for hydrogen bonding, which are critical parameters in drug design for predicting membrane permeability and target engagement.

Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a reliable profile can be constructed based on the analysis of its constituent functional groups and data from closely related analogues like 2-amino-5-methylpyridine.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methylthio protons and the three aromatic protons on the pyridine ring, in addition to a broad signal for the amino protons.

-

δ ~2.4-2.5 ppm (s, 3H): Singlet corresponding to the methyl protons of the -SCH₃ group.

-

δ ~4.5-5.5 ppm (br s, 2H): Broad singlet for the two protons of the -NH₂ group. The chemical shift can vary significantly with solvent and concentration.

-

δ ~6.4-6.6 ppm (d, 1H): Doublet for the proton at the C6 position, adjacent to the pyridine nitrogen.

-

δ ~7.3-7.5 ppm (dd, 1H): Doublet of doublets for the proton at the C4 position.

-

δ ~8.0-8.2 ppm (d, 1H): Doublet for the proton at the C3 position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reflect the six unique carbon atoms in the molecule.

-

δ ~15-20 ppm: Signal for the -SCH₃ carbon.

-

δ ~110-160 ppm: Four signals corresponding to the carbon atoms of the pyridine ring. The C2 carbon, bonded to the amino group, would be the most downfield shifted.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Based on data from 2-amino-5-methylpyridine, characteristic bands are expected.[8]

-

3300-3500 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

~1600-1640 cm⁻¹: N-H scissoring (bending) vibration.

-

~1400-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250-1350 cm⁻¹: C-N stretching vibration.

-

~650-750 cm⁻¹: C-S stretching vibration.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

-

m/z 140.21: Molecular ion peak [M]⁺.

-

Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or thioformaldehyde (CH₂S).

-

Synthesis Strategies

The synthesis of this compound is not widely detailed in standard literature, but its construction can be logically approached through established methodologies for C-S bond formation on a pre-formed aminopyridine ring.[9] The most viable strategies involve the transition-metal-catalyzed cross-coupling of a functionalized pyridine with a sulfur source.

Workflow: Palladium-Catalyzed Thioetherification

A robust and frequently employed method for creating aryl sulfides is the Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reaction. This approach offers high functional group tolerance, making it ideal for substrates like aminopyridines.[9]

Caption: Proposed synthesis via Palladium-catalyzed C-S cross-coupling.

Protocol Considerations:

-

Halide Choice: 2-Amino-5-bromopyridine or 2-amino-5-iodopyridine are suitable starting materials due to their reactivity in oxidative addition to the palladium catalyst.

-

Sulfur Source: Sodium thiomethoxide is a potent nucleophile. Alternatively, dimethyl disulfide can be used, often requiring slightly different catalytic conditions.[10]

-

Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are effective in promoting the reductive elimination step that forms the C-S bond.

-

Base: The base is required to activate the thiol (if used) or facilitate the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for these couplings.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three principal functional regions: the exocyclic amino group, the pyridine ring nitrogen, and the methylthio group. This trifunctional nature makes it a highly versatile intermediate.

Caption: Key reactivity sites and representative transformations.

Reactions at the Amino Group

The exocyclic amino group behaves as a typical nucleophilic aniline derivative.

-

Amidation: It readily reacts with acid chlorides or anhydrides to form the corresponding amides. This is a common step in drug synthesis to introduce varied side chains.[11]

-

Cyclization: Condensation with α-haloketones is a classic method to construct imidazo[1,2-a]pyridine cores, which are privileged structures in medicinal chemistry.[12]

Reactions at the Methylthio Group

The sulfur atom is a versatile handle for further functionalization.

-

Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This transformation drastically alters the electronic and steric properties of the molecule, which can be used to modulate biological activity.

-

Aryl Exchange: Under specific nickel catalysis conditions, the aryl-sulfur bond can be cleaved and participate in an exchange reaction with other aryl electrophiles, offering a pathway to diversify the pyridine core without using toxic thiols.[13]

Reactions involving the Pyridine Ring

-

Coordination Chemistry: The endocyclic pyridine nitrogen is a Lewis basic site and can coordinate to various transition metals. This property is relevant in the design of metal-based catalysts or therapeutic agents.[14]

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and resistant to EAS. However, the strong electron-donating amino group at the C2 position activates the ring, directing electrophiles primarily to the C3 position.

Applications in Research and Development

The unique combination of a proven pharmacophore (2-aminopyridine) and a modifiable functional group (methylthio) positions this compound as a valuable building block.

-

Drug Discovery: Pyridine-based structures are ubiquitous in pharmaceuticals, acting as scaffolds for drugs targeting a vast range of diseases.[15][16] The 2-aminopyridine subunit is a key component in drugs like piroxicam and sulfapyridine.[1] 5-(Methylthio)pyridin-2-amine itself has been investigated for its potential to inhibit cell proliferation, highlighting its relevance in oncology research.[]

-

Agrochemicals: Substituted pyridines are also crucial intermediates in the synthesis of modern herbicides and pesticides.[17]

-

Materials Science: As a ligand, it can be used to form metal complexes with interesting catalytic or photophysical properties.[14]

Safety and Handling

-

Hazard Identification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[18][19] Expected to cause serious skin and eye irritation.[18][20]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[21]

-

Handling Procedures: Avoid generating dust. Use non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22][23]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Percec, V., et al. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 15(9), 5949-6004. Retrieved from [Link]

-

Wikipedia. (2023). 2-Aminopyridine. Retrieved from [Link]

-

König, B., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2403-2409. Retrieved from [Link]

-

Nguyen, T. D., et al. (2020). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. ResearchGate. Retrieved from [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (2011). Tetrahedron Letters, 52(43), 5674-5676. Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 71(25), 9508-9511. Retrieved from [Link]

-

Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv. Retrieved from [Link]

-

König, B., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. National Institutes of Health. Retrieved from [Link]

-

Sigma-Aldrich. (2009). Safety Data Sheet for 2-(Methylamino)pyridine. Retrieved from [Link]

-

Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 80(18), 4618-4621. Retrieved from [Link]

-

Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. (2025). LinkedIn. Retrieved from [Link]

- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(8), 981-993. Retrieved from [Link]

-

Singh, P. P., & Shukla, U. P. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 25, 213-216. Retrieved from [Link]

-

Al-Issa, S. A. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules, 18(7), 7486-7498. Retrieved from [Link]

-

Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. (n.d.). LinkedIn. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences, 22(20), 11003. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

-

Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 526-534. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chimia.ch [chimia.ch]

- 15. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. lobachemie.com [lobachemie.com]

- 19. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. fishersci.com [fishersci.com]

- 22. uwwapps.uww.edu [uwwapps.uww.edu]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 5-(Methylthio)pyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Methylthio)pyridin-2-amine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in authoritative data.

Core Compound Identification and Properties

5-(Methylthio)pyridin-2-amine, also commonly known as 2-Amino-5-(methylthio)pyridine, is a substituted pyridine derivative. The presence of a nucleophilic amino group and a methylthio substituent makes it a versatile intermediate for constructing more complex molecular architectures.[1]

IUPAC Name: 5-(methylthio)pyridin-2-amine[] CAS Number: 77618-99-6[][3][4][5]

Physicochemical and Computational Data

The compound's properties are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂S | [][3] |

| Molecular Weight | 140.21 g/mol | [][3][4] |

| Purity | Typically ≥97% | [4] |

| Canonical SMILES | CSC1=CN=C(N)C=C1 | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3][6] |

| LogP (Partition Coefficient) | 1.3857 | [3][6] |

| Hydrogen Bond Acceptors | 3 | [3][6] |

| Hydrogen Bond Donors | 1 | [3][6] |

| Storage Conditions | 4°C, protect from light | [3][6] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-(Methylthio)pyridin-2-amine can be achieved through various routes. A common and effective method involves the nucleophilic aromatic substitution of an activated pyridine ring. The following protocol outlines a representative synthesis starting from 2-Amino-5-iodopyridine.

Causality of Experimental Choices:

-

Starting Material: 2-Amino-5-iodopyridine is selected because iodine is an excellent leaving group, facilitating nucleophilic attack.

-

Nucleophile: Sodium thiomethoxide serves as a potent and readily available source of the methylthio (CH₃S⁻) nucleophile.

-

Solvent & Conditions: The choice of solvent and temperature is crucial for ensuring solubility and achieving a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of 5-(Methylthio)pyridin-2-amine

This protocol is based on the known reaction between 2-Amino-5-iodopyridine and Sodium thiomethoxide.[7]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Amino-5-iodopyridine (1.0 eq) in a suitable anhydrous solvent such as DMF or DMSO.

-

Reagent Addition: Add Sodium thiomethoxide (1.1-1.5 eq) to the solution portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench by pouring it into cold water. This step precipitates the product and dissolves inorganic salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). The organic layers contain the desired product.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-(Methylthio)pyridin-2-amine.

Synthesis Workflow Diagram

Sources

- 1. Buy 5-Amino-2-(methylthio)pyrimidin-4(3H)-one (EVT-13061639) | 6627-25-4 [evitachem.com]

- 3. chemscene.com [chemscene.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 77618-99-6|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-(Methylthio)pyridin-2-aMine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Spectral Properties of 2-Amino-5-(methylthio)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and spectral properties of 2-Amino-5-(methylthio)pyridine (CAS No. 77618-99-6). While publicly available experimental data for this compound is limited, this document consolidates existing information and supplements it with theoretical predictions and detailed analytical protocols. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling a thorough understanding of its fundamental characteristics and providing a framework for its empirical characterization.

Introduction

This compound, a substituted aminopyridine, presents a unique scaffold of interest in medicinal chemistry and materials science. The presence of a nucleophilic amino group, a pyridine ring, and a methylthio moiety offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. A comprehensive understanding of its physical and spectral properties is paramount for its effective use in research and development, ensuring purity, consistent reactivity, and structural integrity of downstream products.

This guide provides a detailed examination of the structural and electronic features of this compound and outlines robust, self-validating experimental protocols for the determination of its key physical and spectral characteristics.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and spectral data.

Molecular Structure Diagram

Caption: A stepwise workflow for the empirical determination of melting point and solubility.

Step-by-Step Methodology:

-

Sample Purity Verification: Prior to any measurement, the purity of the this compound sample must be confirmed, preferably by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Melting Point Determination:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. This range provides an indication of purity; a sharp melting point (≤ 1 °C range) is indicative of a pure compound.

-

-

Solubility Profiling:

-

A qualitative assessment is performed by adding a few milligrams of the compound to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide) in separate vials.

-

The vials are agitated at room temperature, and the solubility is visually assessed.

-

For quantitative analysis, a saturated solution is prepared, and the concentration is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after appropriate dilution.

-

Spectral Properties

The spectral signature of a molecule is its unique fingerprint, providing definitive structural information. In the absence of published experimental spectra for this compound, this section provides predicted data based on established principles of spectroscopy, alongside recommended protocols for their empirical acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 - 8.1 | d | 1H | H-6 | The proton at position 6 is a doublet due to coupling with H-4 and is deshielded by the adjacent nitrogen and the electron-withdrawing nature of the pyridine ring. |

| ~ 7.3 - 7.5 | dd | 1H | H-4 | The proton at position 4 is a doublet of doublets due to coupling with H-6 and H-3. |

| ~ 6.5 - 6.7 | d | 1H | H-3 | The proton at position 3 is a doublet due to coupling with H-4 and is shielded by the electron-donating amino group. |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ | The protons of the amino group typically appear as a broad singlet and their chemical shift is concentration and solvent dependent. |

| ~ 2.4 - 2.6 | s | 3H | -SCH₃ | The methyl protons of the methylthio group appear as a singlet. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 160 | C-2 | The carbon bearing the amino group is significantly deshielded. |

| ~ 148 - 150 | C-6 | The carbon adjacent to the ring nitrogen is deshielded. |

| ~ 135 - 137 | C-4 | Aromatic carbon. |

| ~ 120 - 122 | C-5 | The carbon attached to the sulfur atom. |

| ~ 108 - 110 | C-3 | The carbon ortho to the amino group is shielded. |

| ~ 15 - 17 | -SCH₃ | The methyl carbon of the methylthio group. |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₃) |

| 1650 - 1580 | C=C and C=N stretch | Pyridine Ring |

| 1640 - 1560 | N-H bend | Primary Amine (-NH₂) |

| 1300 - 1200 | C-N stretch | Aromatic Amine |

| 700 - 600 | C-S stretch | Thioether (-S-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 140.04

-

Expected Fragmentation Pattern: The molecule is expected to undergo fragmentation through pathways such as the loss of the methyl group from the thioether (-15 Da), loss of the amino group (-16 Da), and cleavage of the pyridine ring.

Workflow for Spectral Data Acquisition and Analysis

Caption: A comprehensive workflow for the acquisition and analysis of key spectral data.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has consolidated the limited available data and provided a robust framework for its complete physical and spectral characterization. The predicted spectral data and detailed experimental protocols herein serve as a valuable starting point for any researcher working with this molecule. Adherence to these rigorous analytical practices will ensure the quality and reliability of future research involving this compound.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-(methylthio)pyridine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-(methylthio)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes detailed, field-proven methodologies for its empirical determination. We will explore both equilibrium and kinetic solubility assays, offering step-by-step protocols and the scientific rationale behind experimental choices. Furthermore, this guide presents the known physicochemical properties of this compound and discusses anticipated solubility trends in various common laboratory solvents. Crucial safety and handling information, extrapolated from closely related compounds, is also provided to ensure safe laboratory practices.

Introduction to this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, including a basic amino group, a heterocyclic aromatic ring, and a methylthio substituent, impart a unique combination of physicochemical properties that influence its behavior in solution. A thorough understanding of its solubility is paramount for a wide range of applications, from reaction optimization and purification to formulation development in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂S | [][2] |

| Molecular Weight | 140.21 g/mol | [][2] |

| Boiling Point | 295.939 °C at 760 mmHg | [] |

| LogP | 1.3857 | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

| Purity | ≥97% | [3][4] |

| Appearance | Solid (form not specified) | [5] |

| Storage | Room temperature, in a dark place under an inert atmosphere | [3][6] |

Fundamentals of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of drug discovery and development, two key types of solubility are of interest: thermodynamic (equilibrium) and kinetic solubility.

-

Equilibrium Solubility: This is the true solubility of a compound at thermodynamic equilibrium. It is determined by the shake-flask method, where an excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-72 hours) to ensure saturation.[7][8] This measurement is crucial for pre-formulation studies and understanding the biopharmaceutical properties of a drug candidate.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) and then diluted into an aqueous buffer.[9][10][11] Precipitation is often observed over a shorter timeframe (e.g., 1-2 hours).[12] Kinetic solubility is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility liabilities.[11][13]

The solubility of this compound will be influenced by several factors, including the polarity of the solvent, temperature, and, in the case of aqueous solutions, the pH. The amino group on the pyridine ring is basic and can be protonated at acidic pH, which would be expected to increase its aqueous solubility.

Experimental Determination of Solubility

This section provides detailed protocols for determining the equilibrium and kinetic solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[14][15] It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a suitable container (e.g., a glass vial).[5]

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[5][16]

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[7] If using filtration, ensure the filter material does not adsorb the compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

-

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often determined using high-throughput methods and is particularly useful in the early stages of drug discovery.[13]

-

Stock Solution Preparation:

-

Assay Plate Preparation:

-

In a microtiter plate, add a small volume of the DMSO stock solution to the wells.[9]

-

Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final concentrations of the compound.[9] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation:

-

Precipitate Detection:

-

The formation of a precipitate can be detected by various methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[9]

-

UV Spectroscopy: After filtration or centrifugation to remove any precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured by UV absorbance.[9][12]

-

LC-MS/MS: Similar to the UV method but offers higher sensitivity and selectivity.[5]

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed or as the concentration of the compound remaining in solution after the incubation period.

-

Caption: Workflow for Kinetic Solubility Determination.

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the amino group, which can act as a hydrogen bond donor, and the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, suggests that it will have some solubility in polar protic solvents. In aqueous solutions, the solubility is expected to be pH-dependent, increasing at lower pH due to the protonation of the amino group.

-

Polar Aprotic Solvents (e.g., DMSO, dimethylformamide (DMF), acetonitrile): These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic compounds. This compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the amino and pyridine functionalities, the solubility in nonpolar solvents is expected to be limited.

Safety and Handling

Potential Hazards (based on 2-Amino-5-methylpyridine):

-

Toxic if swallowed, in contact with skin, or if inhaled.[17][19][20]

-

Causes skin irritation and serious eye irritation.[17][19][20]

-

May cause respiratory irritation.[17]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[21]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][21]

-

Avoid breathing dust, fumes, or vapors.[17]

-

Wash hands thoroughly after handling.[19]

-

Store in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[19][21]

Conclusion

This technical guide has outlined the essential theoretical and practical considerations for determining the solubility of this compound. While quantitative solubility data is sparse in the current literature, the detailed experimental protocols provided for both equilibrium and kinetic solubility will enable researchers to generate reliable data. The physicochemical properties and predicted solubility profile offer a solid foundation for designing these experiments. Adherence to the safety and handling guidelines is crucial when working with this and structurally related compounds.

References

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BOC Sciences. (n.d.). This compound.

- ChemScene. (n.d.). 2-Amino-5-Methylthiopyridine.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Bio-protocol. (n.d.). Equilibrium solubility measurement.

- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification.

- Lab-Chemicals.Com. (n.d.). This compound, 97%.

- Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.

- Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE.

- Spectrum Chemical. (2016). SAFETY DATA SHEET - 2-(Methylamino)pyridine.

- Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.

- PubChem. (n.d.). 2-Amino-5-methylpyridine.

- Cenmed. (n.d.). This compound.

- BLD Pharm. (n.d.). This compound.

Sources

- 2. chemscene.com [chemscene.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. cenmed.com [cenmed.com]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. 77618-99-6|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. lobachemie.com [lobachemie.com]

- 18. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(methylthio)pyridine: Discovery and Modern Preparative Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-(methylthio)pyridine, a heterocyclic amine of significant interest in the pharmaceutical and agrochemical industries. The document delves into the historical context of its synthesis, focusing on the evolution of preparative methods. The core of this guide is a detailed examination of a robust and widely applicable synthetic route proceeding via a nucleophilic aromatic substitution pathway. This primary route, which utilizes 2-Amino-5-iodopyridine as a key intermediate, is discussed in depth, including a step-by-step experimental protocol and a mechanistic exploration. Further, the synthesis of the requisite starting materials is also detailed to provide a complete operational workflow. This guide aims to serve as a valuable resource for researchers and process chemists, offering both theoretical insights and practical, actionable methodologies for the laboratory-scale synthesis of this important molecular scaffold.

Introduction and Historical Context

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds. Among its many derivatives, substituted 2-aminopyridines are of particular importance, serving as crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. This compound (CAS 77618-99-6), also known as 5-(methylthio)pyridin-2-amine, has emerged as a valuable intermediate. The introduction of the methylthio group at the 5-position of the 2-aminopyridine core provides a unique handle for further chemical modification and can significantly influence the physicochemical properties and biological activity of the resulting molecules.

Historically, the synthesis of substituted pyridines has been dominated by classical methods such as the Chichibabin reaction, which involves the amination of pyridines using sodium amide.[1][2] While effective for some substrates, these methods often require harsh reaction conditions and can lead to mixtures of regioisomers, complicating purification. The development of more selective and milder synthetic routes has been a key focus of modern organic chemistry. For this compound, a particularly effective and widely adopted strategy involves the introduction of the methylthio group via a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized pyridine ring. This approach offers greater control over regioselectivity and generally proceeds under more benign conditions.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection for this compound points to a two-step approach. The carbon-sulfur bond is identified as the key disconnection, leading back to a halogenated 2-aminopyridine precursor and a sulfur nucleophile. 2-Amino-5-iodopyridine is an ideal precursor due to the high reactivity of the C-I bond in nucleophilic aromatic substitution reactions. This precursor, in turn, can be readily prepared from the inexpensive and commercially available 2-aminopyridine.

This strategy offers a convergent and efficient pathway to the target molecule, with each step being a well-established and high-yielding transformation.

Synthesis of the Precursor: 2-Amino-5-iodopyridine

The synthesis of the key intermediate, 2-Amino-5-iodopyridine, is a critical first step. A highly efficient and environmentally conscious method involves the direct iodination of 2-aminopyridine in an aqueous medium.[3][4]

Reaction Scheme

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, activated by the electron-donating amino group, is attacked by an electrophilic iodine species. Hydrogen peroxide is added as an oxidizing agent to regenerate the electrophilic iodine in situ, driving the reaction to completion. The use of water as a solvent avoids the need for volatile and often hazardous organic solvents.[4]

Detailed Experimental Protocol

-

Dissolution: Dissolve 2-aminopyridine in water. The mass ratio of 2-aminopyridine to water is typically in the range of 1:2 to 1:8.[4]

-

Iodine Addition: Under constant stirring, add iodine in 3-5 portions. After the addition is complete, maintain the reaction temperature and stir for 1-3 hours.[4]

-

Oxidant Addition: Following the initial reaction period, add hydrogen peroxide dropwise. Continue to stir and maintain the temperature for an additional 1-4 hours.[4]

-

Work-up and Isolation: After the reaction is complete, heat the mixture to reflux for 20-30 minutes. Cool the mixture, which should result in the precipitation of the product.[4]

-

Purification: Collect the solid product by filtration, wash the filter cake with ice-cold water, and dry to yield 2-Amino-5-iodopyridine.[4]

Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of 2-Amino-5-iodopyridine with a suitable methylthiolating agent. Sodium thiomethoxide is an excellent nucleophile for this transformation.

Reaction Scheme

Mechanistic Considerations

This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[2] The key steps are:

-

Nucleophilic Attack: The highly nucleophilic thiomethoxide anion attacks the electron-deficient carbon atom bearing the iodine atom (the ipso-carbon). This step is generally the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom.[2]

-

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the iodide ion, which is an excellent leaving group.

The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack, making this reaction more facile than on a corresponding benzene ring.[2]

Detailed Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-Amino-5-iodopyridine in an appropriate polar aprotic solvent, such as dimethylacetamide (DMAc) or dimethylformamide (DMF).

-

Addition of Reagents: Add sodium thiomethoxide to the solution. A base, such as potassium carbonate, may also be added to facilitate the reaction, although with the pre-formed salt, it may not be strictly necessary.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 100 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Comparison of Synthetic Routes

| Route | Starting Materials | Key Transformation | Advantages | Disadvantages |

| SNAr Route | 2-Aminopyridine, Iodine, Sodium Thiomethoxide | Iodination followed by Nucleophilic Aromatic Substitution | High regioselectivity, mild reaction conditions, readily available starting materials. | Two-step process. |

| Classical Methods (e.g., Chichibabin) | Substituted Pyridines, Sodamide | Direct Amination | Potentially fewer steps for some analogues. | Harsh reaction conditions (high temperatures and pressures), often poor regioselectivity, safety concerns with sodium amide.[1][6] |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence commencing with the iodination of 2-aminopyridine, followed by a nucleophilic aromatic substitution with sodium thiomethoxide. This approach offers significant advantages over older, less selective methods, providing a high degree of control over the final product's structure. The methodologies described in this guide are robust, scalable, and utilize readily accessible reagents, making them well-suited for both academic research and industrial drug development applications. The mechanistic understanding of the key SNAr step provides a solid foundation for further optimization and adaptation of this synthesis for the preparation of other structurally related compounds.

References

-

2-Amino-5-iodopyridine: Comprehensive Overview and Applications. (2025). Nanjing Kaimubo Biological Technology Co., Ltd.[Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine. (n.d.).

- DE454695C - Process for the preparation of 2-amino-5-iodopyridine. (n.d.).

-

Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

- EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).

-

Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. [Link]

- US2456379A - 2-amino-5-methyl pyridine and process of making it. (n.d.).

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). The Journal of Organic Chemistry. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

Sources

- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

A Technical Guide to the Thermochemical Landscape of 2-Amino-5-(methylthio)pyridine

The Significance of Thermochemical Data in Drug Development

Thermochemical parameters are not merely academic values; they are cornerstones of robust and safe pharmaceutical development. The enthalpy of formation (ΔfH°), for instance, is a direct measure of a molecule's stability and is crucial for assessing the potential for runaway reactions and ensuring process safety. Heat capacity (Cp), the amount of heat required to raise the temperature of a substance, is vital for designing efficient heating and cooling systems in large-scale reactors. Furthermore, understanding the thermodynamics of phase transitions, such as melting and sublimation, is essential for crystallization, purification, and the formulation of the final drug product.

Experimental Determination of Thermochemical Properties: A Case Study of 2-Amino-5-methylpyridine

The most reliable thermochemical data are derived from meticulous experimental measurements. A comprehensive study on 2-amino-5-methylpyridine provides an excellent blueprint for the experimental workflow that can be applied to 2-Amino-5-(methylthio)pyridine.[1]

Adiabatic Calorimetry for Heat Capacity and Thermodynamics of Fusion

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. In this method, the sample is heated in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. By measuring the electrical energy required to produce a specific temperature increase, the heat capacity can be accurately determined.

A study on 2-amino-5-methylpyridine utilized a precision automated adiabatic calorimeter to measure its heat capacities (Cp,m) over a temperature range of 80 to 398 K.[1] This experiment revealed a solid-liquid phase transition between 336 K and 351 K.[1] From these data, several key thermodynamic parameters were determined:

-

Melting Temperature (Tm): 350.431 ± 0.018 K[1]

-

Molar Enthalpy of Fusion (ΔfusHm°): 18.108 kJ·mol⁻¹[1]

-

Molar Entropy of Fusion (ΔfusSm°): 51.676 J·K⁻¹·mol⁻¹[1]

The purity of the sample, a critical factor for accurate thermochemical measurements, was also determined to be 0.99734 using the Van't Hoff equation.[1]

Table 1: Thermodynamic Properties of Fusion for 2-Amino-5-methylpyridine [1]

| Parameter | Value | Units |

| Melting Temperature (Tm) | 350.431 ± 0.018 | K |

| Molar Enthalpy of Fusion (ΔfusHm°) | 18.108 | kJ·mol⁻¹ |

| Molar Entropy of Fusion (ΔfusSm°) | 51.676 | J·K⁻¹·mol⁻¹ |

Oxygen-Bomb Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter. In this technique, a known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely.

For 2-amino-5-methylpyridine, the constant-volume combustion energy (ΔcU) was determined using a precision oxygen-bomb combustion calorimeter at 298.15 K.[1] From this, the standard molar enthalpy of combustion (ΔcHm°) and the standard molar enthalpy of formation in the crystalline state (ΔfHm°) were calculated.[1]

-

Molar Energy of Combustion (ΔcU(C₆H₈N₂,cr)): -3500.15 ± 1.51 kJ·mol⁻¹[1]

-

Standard Molar Enthalpy of Combustion (ΔcHm°(C₆H₈N₂,cr)): -3502.64 ± 1.51 kJ·mol⁻¹[1]

-

Standard Molar Enthalpy of Formation (ΔfHm°(C₆H₈N₂,cr)): -1.74 ± 0.57 kJ·mol⁻¹[1]

Table 2: Combustion and Formation Enthalpy Data for 2-Amino-5-methylpyridine at 298.15 K [1]

| Parameter | Value | Units |

| Molar Energy of Combustion (ΔcU) | -3500.15 ± 1.51 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Combustion (ΔcHm°) | -3502.64 ± 1.51 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (ΔfHm°) | -1.74 ± 0.57 | kJ·mol⁻¹ |

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermochemical properties of this compound.

Computational Approaches for Estimating Thermochemical Data

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting thermochemical properties. These in silico methods are particularly valuable in the early stages of drug development for screening candidates and prioritizing experimental work.

Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can provide accurate estimates of gas-phase enthalpies of formation. Methods like G3 and G4 theory are composite methods that approximate high-level calculations at a reduced computational cost and are known for their accuracy in predicting thermochemical data. For condensed-phase properties, these gas-phase values can be combined with calculated enthalpies of sublimation.

Group Additivity Methods

Group additivity schemes are empirical methods that estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. While less accurate than high-level quantum chemical calculations, they are computationally inexpensive and can provide rapid estimations. For substituted pyridines, group additivity schemes have been developed and can be extended to include the contributions of the methylthio group.[2] The validity of this approach has been demonstrated for various substituted pyridines.[2]

Computational Workflow Diagram

Caption: Computational workflow for estimating the thermochemical properties of this compound.

Application to this compound: A Path Forward

To obtain a comprehensive thermochemical profile for this compound, a synergistic approach combining experimental measurements and computational predictions is recommended.

-

Synthesis and Purification: The first step is to synthesize a high-purity sample of this compound. The purity should be rigorously assessed, as impurities can significantly affect the accuracy of thermochemical measurements.

-

Experimental Characterization: Following the methodologies detailed in Section 2, the following experimental measurements should be performed:

-

Adiabatic Calorimetry: To determine the heat capacity as a function of temperature and the thermodynamics of any phase transitions.

-

Oxygen-Bomb Combustion Calorimetry: To determine the enthalpy of combustion and, subsequently, the enthalpy of formation.

-

Differential Scanning Calorimetry (DSC): As a complementary technique to adiabatic calorimetry, DSC can be used to rapidly determine melting points and enthalpies of fusion.

-

-

Computational Validation: Concurrently, computational studies should be conducted to predict the thermochemical properties. The results from these calculations can be compared with the experimental data to validate the computational models. Once validated, these models can be used to predict the properties of other related compounds, accelerating the drug development process.

Conclusion

While direct experimental thermochemical data for this compound is not yet published, this technical guide provides a clear and actionable framework for its determination. By leveraging the established experimental protocols successfully applied to the analogous compound 2-amino-5-methylpyridine and complementing these with robust computational methods, researchers and drug development professionals can obtain the critical thermochemical data needed for safe, efficient, and reliable process development and formulation. This integrated approach not only ensures the scientific integrity of the data but also provides a deeper understanding of the energetic landscape of this important pharmaceutical intermediate.

References

-

Ribeiro da Silva, M. A. V., & Monte, M. J. S. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Molar heat capacities and standard molar enthalpy of formation of 2-amino-5-methylpyridine. Retrieved from [Link]

Sources

Introduction: Unveiling the Electronic Landscape of a Privileged Scaffold

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Amino-5-(methylthio)pyridine

In the landscape of modern drug discovery, pyridine-based molecular scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Their prevalence stems from a unique combination of electronic properties, metabolic stability, and synthetic accessibility. This compound is one such molecule of significant interest, incorporating the 2-aminopyridine moiety known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[3][4] The introduction of a methylthio group at the 5-position further modulates its electronic and steric profile, offering a nuanced platform for drug design.

To fully exploit the potential of this scaffold, a deep understanding of its intrinsic molecular properties is essential. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing unparalleled insights into molecular structure, stability, and reactivity at the electronic level.[5] This technical guide, designed for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

This guide will detail the application of Density Functional Theory (DFT) to elucidate the optimized geometry, vibrational frequencies, and key electronic characteristics that govern the molecule's behavior. We will explore Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis—pillars of computational chemistry that inform rational drug design.[6][7]

Part 1: The Computational Blueprint: Methodology and Protocols

The reliability of any quantum chemical study hinges on the judicious selection of the computational method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[5][8]

Theoretical Framework: DFT/B3LYP with a Pople-style Basis Set

We recommend the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has a long-standing track record of providing reliable results for the geometries and electronic properties of a wide range of organic systems.[9][10] This will be paired with the 6-311++G(d,p) basis set. This Pople-style basis set is flexible, containing diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the shape of electron clouds on both heavy atoms and hydrogens, which is crucial for describing bonding and intermolecular interactions.

Experimental Protocol 1: Molecular Geometry Optimization

The foundational step is to determine the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.[5]

Step-by-Step Workflow:

-

Initial Structure Creation: Construct an initial 3D model of this compound using a molecular builder (e.g., GaussView, Avogadro, ChemDraw). Ensure reasonable bond lengths and angles.

-

Input File Generation: Create an input file for the quantum chemistry software (e.g., Gaussian). The key command line specifies the method, basis set, and calculation type.

-

Sample Gaussian Input:

-

-

Execution: Submit the input file to the computational server.

-

Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated in the output file by the satisfaction of force and displacement criteria over the final steps.

Experimental Protocol 2: Vibrational Frequency Analysis

Following a successful optimization, a frequency calculation is mandatory. This serves two critical purposes:

-

Verification of Minimum Energy Structure: A true minimum energy structure will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

-

Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities, which can be compared with experimental spectroscopic data.[11]

Step-by-Step Workflow:

-

Input File Generation: Use the optimized geometry from the previous step as the input for the frequency calculation.

-

Sample Gaussian Input:

-

-

Execution and Analysis: Run the calculation. After completion, inspect the output file for the list of frequencies. Confirm that all frequencies are positive.

-

Frequency Scaling: Theoretical harmonic frequencies are often systematically higher than experimental anharmonic frequencies. It is standard practice to apply a scaling factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) to the calculated values for better agreement with experimental spectra.[3][10]

Caption: Computational workflow for DFT analysis.

Part 2: Interpreting the Quantum Realm: Analysis of Calculated Properties

With the calculations complete, the next phase is to extract chemically meaningful insights.

Optimized Molecular Structure

The output provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its gaseous ground state. These parameters offer a quantitative description of the molecular architecture.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-S | Value |

| S-CH3 | Value | |

| C-NH2 | Value | |

| N(ring)-C | Value | |

| Bond Angle | C-S-C | Value |

| C-C-NH2 | Value | |

| Dihedral Angle | C(ring)-C(ring)-S-C | Value |

(Note: Values are placeholders to be filled from actual calculation output.)

Vibrational Analysis

The calculated vibrational modes provide a theoretical spectrum. Key vibrational signatures include N-H stretching of the amino group, C-H stretching in the pyridine ring and methyl group, and characteristic ring breathing modes.

Table 2: Major Calculated Vibrational Frequencies

| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Value | Value | Value |

| N-H Symmetric Stretch | Value | Value | Value |

| C-H (Aromatic) Stretch | Value | Value | Value |

| C-H (Methyl) Stretch | Value | Value | Value |

| C=N/C=C Ring Stretch | Value | Value | Value |

| N-H Scissoring | Value | Value | Value |

(Note: Values are placeholders to be filled from actual calculation output.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12]

-

HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of kinetic stability and chemical reactivity.[12] A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13] This is a key parameter in assessing the potential bioactivity of a drug candidate.[14]

-

Orbital Distribution: The spatial distribution of the HOMO indicates regions susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack.[15]

Table 3: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

(Note: Values are placeholders to be filled from actual calculation output.)

Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy gap diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution on the molecular surface, which is critical for understanding drug-receptor interactions.[6][16] It illustrates the electrostatic potential experienced by a positive point charge, identifying regions of positive and negative potential.[17]

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are prime sites for electrophilic attack and hydrogen bond acceptance (e.g., the nitrogen atom of the pyridine ring and the lone pairs on the sulfur atom).

-

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack and are potential hydrogen bond donor sites (e.g., the hydrogens of the amino group).[17]

The MEP provides a visual hypothesis for how the molecule might orient itself within a receptor's binding pocket, guiding the design of analogs with enhanced binding affinity through complementary electrostatic interactions.[7][18]

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into a localized Lewis-like structure of bonds, lone pairs, and Rydberg orbitals.[19] This provides a chemically intuitive picture of charge distribution and intramolecular interactions.[20]

-

Natural Atomic Charges: NBO provides less basis-set-dependent atomic charges than other methods (e.g., Mulliken), offering a more reliable picture of charge distribution.

-

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled "donor" orbital (like a bond or lone pair) to an empty "acceptor" orbital (usually an antibonding orbital).[19][21] These hyperconjugative interactions are key to understanding molecular stability and the electronic effects of substituents. For instance, one can analyze the interaction between the lone pairs on the amino nitrogen or the sulfur atom and the antibonding π* orbitals of the pyridine ring.

Table 4: Selected NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N(amino) | π* (C-N ring) | Value |

| LP (1) S | π* (C-C ring) | Value |

| σ (C-H methyl) | σ* (C-S) | Value |

(Note: Values are placeholders to be filled from actual calculation output.)

Conclusion: From Calculation to Chemical Insight

This guide has outlined a robust and validated workflow for the quantum chemical analysis of this compound using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and detailed electronic structure calculations (HOMO-LUMO, MEP, NBO), researchers can develop a profound understanding of this important molecular scaffold.

The insights gained—from its stable conformation and vibrational fingerprint to its reactive sites and intramolecular interactions—are not merely academic. For the drug development professional, these data provide a predictive framework for understanding molecular recognition, guiding lead optimization, and ultimately accelerating the design of more potent and specific therapeutic agents. The synergy between high-level computation and experimental chemistry remains a cornerstone of modern molecular science.

References

- Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.

- ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.

- ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

- ChemRxiv. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.

- BenchChem. (n.d.). Quantum chemical calculations for Pyridine-2-sulfonate.

- Protheragen. (n.d.). Natural Bond Orbital Analysis.

- CD ComputaBio. (n.d.). Natural Bond Orbital Analysis.

- Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.

- NBO 7.0 Home. (n.d.). Natural Bond Orbital 7.0.

- World Scientific Publishing. (n.d.). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent.

- University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis.

- Semantic Scholar. (n.d.). The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand.

- AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

- MDPI. (2024). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries.

- Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.

- ResearchGate. (n.d.). Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a....

- RSC Publishing. (2022). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions.

- NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.

- YouTube. (2023). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa.

- SLN Pharmachem. (n.d.). The Role of Pyridine Amino Acids in Modern Drug Development.

- ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.

- PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.

- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 13. The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries [mdpi.com]

- 14. worldscientific.com [worldscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 19. NBO [cup.uni-muenchen.de]

- 20. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]